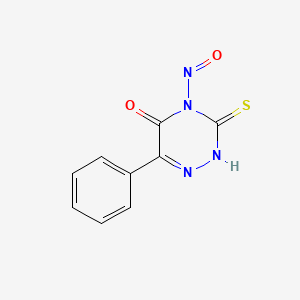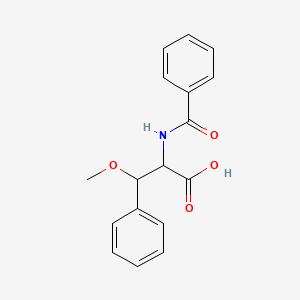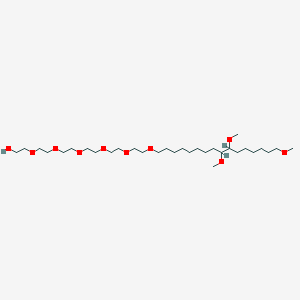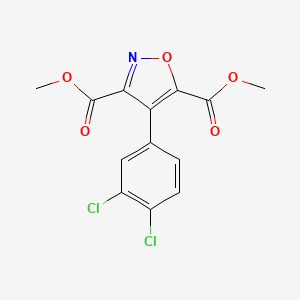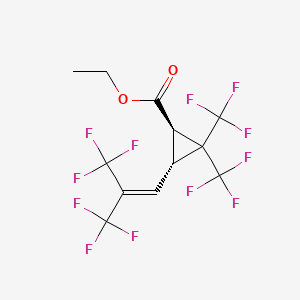
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is a complex organic compound characterized by its unique structure and multiple trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of trifluoromethyl groups. Common reagents used in the synthesis include trifluoromethyl iodide and ethyl diazoacetate. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and maintain the necessary conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s stability and reactivity, influencing its interactions with biological systems and chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Other compounds with similar cyclopropane structures and functional groups.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups that exhibit similar chemical properties.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is unique due to its combination of a cyclopropane ring and multiple trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
99903-50-1 |
|---|---|
Formule moléculaire |
C12H8F12O2 |
Poids moléculaire |
412.17 g/mol |
Nom IUPAC |
ethyl (1R,3R)-2,2-bis(trifluoromethyl)-3-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H8F12O2/c1-2-26-7(25)6-4(3-5(9(13,14)15)10(16,17)18)8(6,11(19,20)21)12(22,23)24/h3-4,6H,2H2,1H3/t4-,6+/m1/s1 |
Clé InChI |
QAQGSADHWJWRFU-XINAWCOVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1C(C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




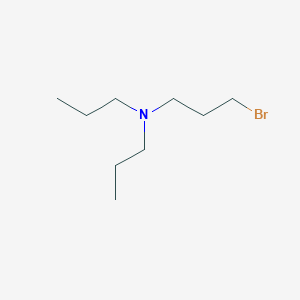
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
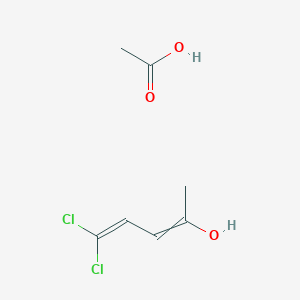
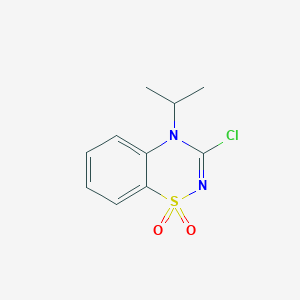
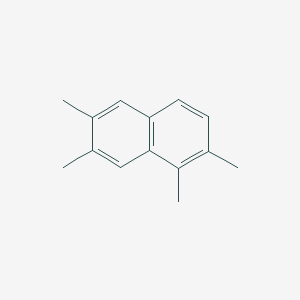
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
